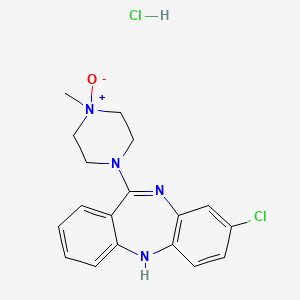
5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine, also known as 5-CFPT, is a synthetic compound belonging to the class of triazole derivatives. It is an important chemical used in a variety of scientific research applications and has been studied extensively in recent years.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds containing 1,2,4-triazole derivatives, which are similar to 5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine, have been extensively studied for their antimicrobial properties. For instance, a study by Karthikeyan et al. (2006) discovered that certain triazole Schiff bases showed promising antibacterial and antifungal activity. Similarly, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives that exhibited good antimicrobial activities against test microorganisms.
Structural Analysis and Characterization
The molecular structure and intermolecular interactions of 1,2,4-triazole derivatives have been a subject of research to understand their biological activities better. Shukla et al. (2014) conducted an experimental and theoretical analysis of lp⋯π intermolecular interactions in 1,2,4-triazole derivatives, providing insights into the nature of these interactions.
Synthesis Techniques
Innovative synthesis methods for 1,2,4-triazole derivatives have been explored. Moreno-Fuquen et al. (2019) reported a catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, highlighting the efficiency and environmental friendliness of this method.
Antitumor Activity
The potential of 1,2,4-triazole derivatives in antitumor applications has been investigated. A study by Bhat et al. (2009) synthesized 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, which exhibited moderate to excellent growth inhibition in various cancer cell lines.
Corrosion Inhibition
Triazole derivatives are also researched for their role as corrosion inhibitors. Chaitra et al. (2015) evaluated triazole Schiff bases as corrosion inhibitors on mild steel, providing insights into their effectiveness in industrial applications.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as gefitinib , have been shown to target tyrosine kinases associated with the epidermal growth factor receptor (EGFR-TK) .
Mode of Action
Gefitinib, a compound with a similar structure, inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with the egfr-tk . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit tyrosinase, a key enzyme in the melanogenesis pathway .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as gefitinib, could provide some insights .
Result of Action
Similar compounds have been shown to inhibit tyrosinase, which could potentially lead to a decrease in melanin production .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially influence the action of similar compounds .
Propiedades
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN4/c9-5-3-4(1-2-6(5)10)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYWLUBAIRURLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=NN2)N)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2471973.png)


![N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide)](/img/structure/B2471977.png)
![(Z)-7-(azepan-1-ylmethyl)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2471978.png)
![N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2471979.png)
![2-[2-(2-Methylpyrazol-3-yl)piperidine-1-carbonyl]chromen-4-one](/img/structure/B2471983.png)
![N-(2-morpholinoethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2471985.png)




